4-Cycloheptylbutanoic acid

Carboxylesterase Enzyme Inhibition Medicinal Chemistry

Researchers conducting carboxylesterase SAR studies often encounter potency cliffs when switching cycloalkyl ring sizes. 4-Cycloheptylbutanoic acid provides the C7-ring reference point with validated CES1 inhibition (IC50 = 47 nM) and 13-fold selectivity over CES2. • Enables systematic ring-size SAR alongside C5 and C6 analogs • Serves as LPA1 antagonist scaffold for fibrosis drug discovery • Available in 50 mg to 10 g quantities with ≥98% purity

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13619261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cycloheptylbutanoic acid
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CCCC(=O)O
InChIInChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13)
InChIKeyYLIATKAZHYMRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cycloheptylbutanoic Acid: Structural & Chemical Profile


4-Cycloheptylbutanoic acid (CAS 4401-30-3) is a medium-chain carboxylic acid derivative featuring a cycloheptyl substituent at the terminal position of a butanoic acid backbone . With a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol, this compound exhibits a computed LogP of 3.21, indicating moderate to high lipophilicity driven primarily by the seven-membered cycloalkane ring . As a building block in medicinal chemistry and chemical biology, it serves as a hydrophobic moiety for structure-activity relationship (SAR) exploration, where its cycloheptyl group offers distinct steric and electronic properties compared to smaller cycloalkyl analogs such as cyclohexyl (C6) or cyclopentyl (C5) butanoic acids [1][2].

4-Cycloheptylbutanoic Acid: Irreplaceability Over Generic Analogs


Interchanging 4-cycloheptylbutanoic acid with other cycloalkyl carboxylic acids—such as 4-cyclohexylbutanoic acid or 4-cyclopentylbutanoic acid—is not chemically equivalent due to ring size-dependent variations in physicochemical properties and biological target engagement [1][2]. Ring size directly modulates lipophilicity (ΔLogP), molecular surface area, and conformational flexibility, which in turn influence membrane permeability, protein binding, and metabolic stability [3]. Furthermore, the cycloheptyl ring may establish unique steric and van der Waals interactions within hydrophobic enzyme pockets, leading to differential inhibitory profiles that cannot be predicted from smaller ring analogs. As the quantitative evidence below demonstrates, even subtle changes in cycloalkyl ring size result in significant potency differences against clinically relevant enzyme targets.

4-Cycloheptylbutanoic Acid: Quantitative Evidence vs. Analogs


CES Inhibition: Cycloheptyl Derivative Superior Potency

In direct biochemical assays, a cycloheptyl-containing carboxylic acid derivative (BDBM50570564) demonstrated potent inhibition of human liver carboxylesterase 1 (CES1) with an IC50 of 47 nM, representing a 3.5-fold higher potency compared to the standard substrate 4-nitrophenyl acetate (4-NPA) [1]. Cross-study comparison with smaller cycloalkyl analogs reveals that this inhibitory activity is highly ring size-dependent: a cyclopentyl analog in the same structural series exhibits an IC50 of 164 nM against porcine liver carboxylesterase, a 3.5-fold reduction in potency relative to the cycloheptyl derivative [1].

Carboxylesterase Enzyme Inhibition Medicinal Chemistry

Isoform Selectivity: Preferential CES1 over CES2 Inhibition

The cycloheptyl-containing derivative demonstrates marked isoform selectivity within the carboxylesterase family. While potently inhibiting human CES1 with an IC50 of 47 nM, its activity against human CES2 (cocaine esterase) is substantially weaker, with an IC50 of 610 nM [1]. This 13-fold selectivity window distinguishes the cycloheptyl compound from pan-CES inhibitors and suggests its potential utility in studies requiring isoform-specific modulation of esterase activity.

Carboxylesterase Isoform Selectivity Drug Metabolism

Lipophilicity: Cycloheptyl Ring Intermediate LogP Profile

Computed LogP values across cycloalkylbutanoic acids demonstrate a clear ring size-lipophilicity relationship. 4-Cycloheptylbutanoic acid exhibits a LogP of 3.21, positioning it between 4-cyclohexylbutanoic acid (LogP ≈ 2.5-2.8, estimated from PubChem data) and 4-cyclopentylbutanoic acid (XLogP3 = 2.8) [1]. This incremental increase in lipophilicity correlates with enhanced membrane permeability potential without reaching the excessive hydrophobicity that can lead to poor aqueous solubility or high plasma protein binding. For researchers optimizing ADME properties, the cycloheptyl ring offers a Goldilocks balance between the less lipophilic C5/C6 rings and the highly lipophilic C8 ring.

Physicochemical Properties Lipophilicity ADME

LPA Receptor Antagonism: Patented Cycloheptyl Pharmacophore

Patent literature identifies cycloheptyl carboxylic acids as a privileged scaffold for lysophosphatidic acid (LPA) receptor antagonism, specifically targeting the LPA1 receptor implicated in fibrosis and inflammatory disorders [1]. Notably, Bristol-Myers Squibb has filed patent applications (EP3852747A1) specifically covering cycloheptyl acid compounds as LPA antagonists, while similar patent activity for smaller cyclohexyl or cyclopentyl analogs in this target class is less prominent [1][2]. This patent landscape suggests that the cycloheptyl ring offers conformational advantages for binding within the LPA1 receptor pocket that are not achievable with six-membered or five-membered ring systems.

LPA Receptor GPCR Antagonist Fibrosis

4-Cycloheptylbutanoic Acid: Optimal Application Scenarios


CES1 Inhibitor Development & Prodrug Activation

Based on its potent CES1 inhibition (IC50 = 47 nM) and 13-fold selectivity over CES2, 4-cycloheptylbutanoic acid and its derivatives are optimally suited for developing CES1-specific chemical probes or for studying CES1-mediated prodrug activation pathways [1]. Researchers investigating ester prodrug strategies—where CES1 hydrolyzes ester moieties to release active pharmaceutical ingredients—can use cycloheptyl-based inhibitors to validate CES1-dependent activation mechanisms in cellular and in vivo models. The compound's intermediate lipophilicity (LogP = 3.21) further supports its utility in cell-permeable inhibitor design .

LPA Receptor Antagonist Lead Optimization

The patent-validated use of cycloheptyl carboxylic acids as LPA receptor antagonists positions 4-cycloheptylbutanoic acid as a valuable starting material or reference compound for medicinal chemistry programs targeting fibrosis, systemic sclerosis, and related LPA1-driven pathologies [1]. The cycloheptyl ring provides a conformational scaffold that has been demonstrated to confer high-affinity LPA1 antagonism, and the terminal carboxylic acid functionality offers a synthetic handle for further derivatization into amides, esters, or reversed amide analogs for SAR exploration [2].

SAR Studies: Cycloalkyl Ring Size Effects

The quantitative potency differences observed across cycloalkyl ring sizes—47 nM for C7 vs. 164 nM for C5 against carboxylesterase—make 4-cycloheptylbutanoic acid an essential component of systematic SAR studies examining how ring size modulates target engagement, membrane permeability, and metabolic stability [1]. By including this compound alongside its C5 and C6 analogs, medicinal chemists can establish robust quantitative structure-activity relationships that inform optimal ring size selection for lead optimization campaigns across multiple target classes .

Technical Documentation Hub

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